Evogliptin (tartrate)

Vue d'ensemble

Description

Evogliptin (tartrate), also known as Suganon or Evodine, is an antidiabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor or “gliptin” class of drugs . It was developed by the South Korean pharmaceutical company Dong-A ST and is approved for use in South Korea and Russia . Evogliptin is an orally active DPP4 inhibitor with significant and sustained hypoglycaemic effects in mouse models . It also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy .

Synthesis Analysis

Evogliptin was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light . The developed method furnished compact spots of evogliptin (Rf 0.62 ± 0.05) and was linear in the concentration range of 1-5 µg/spot . Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed .

Molecular Structure Analysis

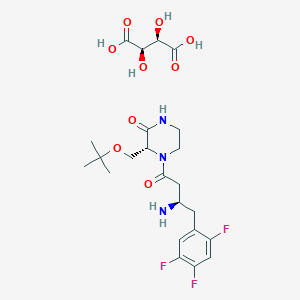

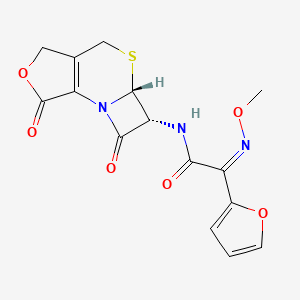

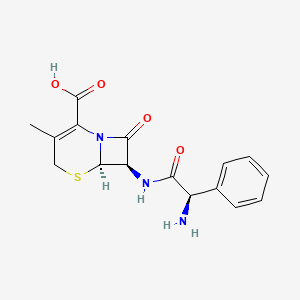

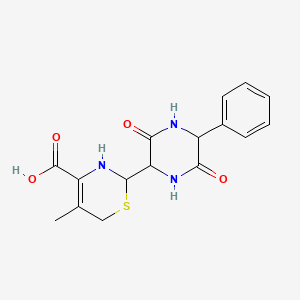

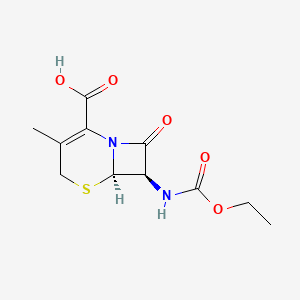

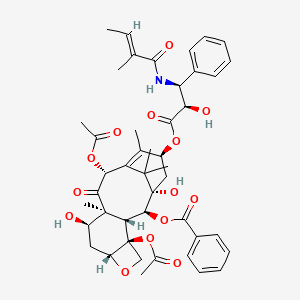

The molecular formula of Evogliptin (tartrate) is C23H32F3N3O9 . Its molecular weight is 551.5 g/mol . The IUPAC name is (3 R )-4- [ (3 R )-3-amino-4- (2,4,5-trifluorophenyl)butanoyl]-3- [ (2-methylpropan-2-yl)oxymethyl]piperazin-2-one; (2 R ,3 R )-2,3-dihydroxybutanedioic acid .

Chemical Reactions Analysis

Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed . In thermal and photolytic condition, the drug showed 11.15% and 10.45% degradation, respectively, and no degraded peak was observed .

Physical And Chemical Properties Analysis

Evogliptin tartrate is a white amorphous powder . It was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light .

Applications De Recherche Scientifique

Analytical Method Development : A study developed a highly accurate and rapid reverse phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous measurement of metformin hydrochloride and evogliptin tartrate in their combined dose form, indicating its use in diabetes medication (Patel, Kotadiya, & Shah, 2022).

Stability Indicating RP-HPLC Method : Another research focused on developing a stable, rapid, and precise RP-HPLC method for determining Evogliptin tartrate in bulk and tablet forms, emphasizing its pharmaceutical applications (Ahir, Damahe, & Narkhede, 2022).

Absorption, Metabolism, and Excretion Studies : A study explored the absorption, metabolism, and excretion of evogliptin in male rats and dogs, providing insights into its pharmacokinetics and potential efficacy in these species (Lee et al., 2018).

Pharmacokinetics and Pharmacodynamics : Research on the pharmacokinetics and pharmacodynamics of evogliptin in healthy volunteers revealed its tolerability and effectiveness, particularly for type 2 diabetes management (Gu et al., 2014).

Cardiovascular Applications : Evogliptin was found to have anti-atherosclerotic effects, reducing atherosclerotic plaque formation and vascular inflammation, suggesting its potential in cardiovascular disease management related to diabetes (Nguyen, Won, Rahman, Bae, & Cho, 2019).

Renal Impairment Study : A study evaluated the pharmacokinetics and pharmacodynamics of evogliptin in participants with renal impairment, finding increased plasma exposure with decreasing renal function, which is crucial for dosage considerations in such patients (Oh et al., 2017).

Safety And Hazards

Orientations Futures

Evogliptin has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2 . It has been found to have benefits on insulin secretory and β-cell functions , and it also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy . These findings suggest that Evogliptin could have potential applications beyond its current use in treating Type 2 Diabetes .

Propriétés

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Evogliptin Tartrate | |

CAS RN |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)